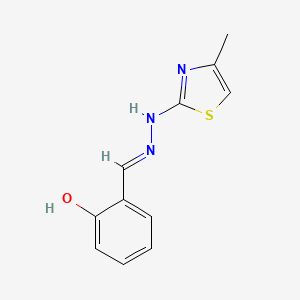

(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol

Description

Properties

IUPAC Name |

2-[(E)-[(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-8-7-16-11(13-8)14-12-6-9-4-2-3-5-10(9)15/h2-7,15H,1H3,(H,13,14)/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQSSVBPABTJJ-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)N/N=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425669 | |

| Record name | ZINC03921213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302804-77-9 | |

| Record name | ZINC03921213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol, a compound characterized by its hydrazone linkage and thiazole moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesizing findings from various studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 233.29 g/mol. The compound features a hydrazone functional group and a thiazole ring, which are known to contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These results indicate that the compound possesses potent antimicrobial properties, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (A375) | 10.5 |

| Breast Cancer (MCF7) | 12.3 |

| Lung Cancer (A549) | 15.7 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Mechanistic Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in cancer progression and bacterial resistance. The compound demonstrates strong binding affinity to acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Binding Affinity Data

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Acetylcholinesterase | -9.8 |

| Topoisomerase II | -8.5 |

This data indicates that the compound may inhibit these enzymes effectively, contributing to its therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound showed enhanced activity against biofilms formed by Staphylococcus aureus, thereby highlighting its potential in treating persistent infections associated with biofilm formation .

- Cancer Cell Line Studies : In a comparative study, this compound was tested alongside known chemotherapeutics, showing superior efficacy in inducing apoptosis in resistant cancer cell lines, suggesting its role as an adjunct therapy in cancer treatment protocols .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that (E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol exhibits potential anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness against various cancer cell lines, particularly melanoma cells. The compound was shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent in oncology .

-

Antimicrobial Properties

- The compound has been investigated for its antimicrobial activity. Its structural features allow it to interact with bacterial enzymes and disrupt their function, making it a candidate for developing new antimicrobial agents.

-

Fluorescent Sensor for Biothiols

- One of the notable applications of this compound is as a fluorescent sensor for detecting biothiols such as cysteine and glutathione. It demonstrates a high sensitivity with a detection limit as low as 0.3 μM, which is crucial in studying oxidative stress and related biological processes.

Materials Science Applications

- Development of Novel Materials

- The unique properties of this compound make it suitable for use in creating advanced materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can be leveraged in the development of sensors and catalysts.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A detailed study on the mechanism of action revealed that this compound interacts with specific cellular pathways involved in apoptosis. It was found to modulate the expression of key proteins associated with cell survival and death, indicating its potential as a lead compound for further drug development .

Chemical Reactions Analysis

Reduction Reactions

The hydrazone linkage (C=N–N) is reducible under specific conditions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Product : Conversion to a hydrazine derivative:

Mechanism : The imine bond (C=N) is reduced to a C–N single bond, preserving the thiazole ring.

Electrophilic Aromatic Substitution

The phenolic ring is activated toward electrophilic substitution at the para and ortho positions:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Bromination | Br₂ in acetic acid | 3-Bromo-(E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative |

Regioselectivity : Directed by the electron-donating –OH group, favoring substitution at the para position .

Tautomerism and pH-Dependent Behavior

The hydrazone group exhibits E/Z tautomerism in solution, influenced by pH:

-

Acidic conditions : Stabilizes the E -isomer due to protonation of the imine nitrogen.

-

Basic conditions : Favors the Z -isomer via deprotonation and resonance stabilization .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating metal ions via:

-

Phenolic oxygen (–O⁻)

-

Hydrazone nitrogen (–N=)

Documented Complexes :

| Metal Ion | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Antimicrobial agents |

| Fe(III) | Octahedral | Catalytic oxidation |

Stability and Degradation

-

Photodegradation : Susceptible to UV-induced cleavage of the hydrazone bond, forming 4-methylthiazole-2-carbohydrazide and 4-hydroxybenzaldehyde .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s antiproliferative activity against cancer cells (MDA-MB-231, HeLa) involves:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and substituent effects of (E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol and related compounds:

*Molecular weight calculated based on formula C₁₁H₁₁N₃OS.

Key Observations:

Substituent Effects on Physicochemical Properties: The m-tolyldiazenyl group in compound 3g () increases molecular weight and melting point (256–258°C) compared to the target compound, likely due to enhanced π-π stacking or hydrogen bonding . The 4-methylthiazole group in the target compound may enhance lipophilicity, influencing membrane permeability in biological systems .

Synthetic Challenges :

The target compound’s lower yield (42%) compared to analogs like 3g (67%) suggests steric hindrance or competing side reactions during synthesis .

Structural-Activity Relationships (SAR):

- Thiazole vs. Benzothiazole : Benzothiazole derivatives () generally exhibit stronger anticancer activity than methylthiazole analogs, possibly due to expanded aromaticity improving target binding .

- Phenol Group: The phenolic –OH in the target compound and analogs enables hydrogen bonding with biological targets (e.g., enzyme active sites) and metal chelation .

Crystallographic and Spectroscopic Insights

- Crystal Structure: reports the crystal structure of (E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol, revealing a planar hydrazone linkage and intramolecular hydrogen bonding between the phenol –OH and hydrazone nitrogen. This geometry stabilizes the E-configuration, a feature likely shared by the target compound .

- Spectroscopic Data : NMR and MS analyses () confirm the integrity of hydrazone bonds in analogs, with characteristic signals for aromatic protons (δ 6.5–8.5 ppm) and thiazole carbons (~150–160 ppm in ¹³C NMR) .

Preparation Methods

Precursor Synthesis: 4-Methylthiazol-2-amine Derivatives

Condensation with 2-Hydroxybenzaldehyde

Reaction Conditions and Optimization

The final step involves condensing 4-methylthiazol-2-hydrazine with 2-hydroxybenzaldehyde to form the hydrazone linkage. This reaction is typically conducted in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) at reflux temperatures (4–6 hours). For example, in the synthesis of benzo[d]thiazole-hydrazones, equimolar amounts of hydrazine and aldehyde in ethanol with acetic acid yielded products with >70% efficiency after recrystallization.

Table 1: Optimization of Condensation Reaction

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone (E-configuration favored due to steric and electronic factors). The phenolic -OH group remains intact under these conditions, as evidenced by IR spectra showing O-H stretches at ~3400 cm⁻¹.

Analytical Characterization

Spectroscopic Validation

-

IR Spectroscopy : Key stretches include C=N (1604–1630 cm⁻¹), N-H (3189–3395 cm⁻¹), and O-H (3400 cm⁻¹).

-

1H NMR : Diagnostic signals include the hydrazone proton (-CH=N-) at δ 8.11–8.62 ppm (singlet), aromatic protons from the phenol (δ 6.83–7.87 ppm), and the thiazole methyl group (δ 2.35–2.74 ppm).

-

13C NMR : Peaks at δ 156–169 ppm confirm thiazole carbons, while δ 188–192 ppm corresponds to the hydrazone carbon.

Mass Spectrometry and Elemental Analysis

EI-MS typically shows a molecular ion peak matching the molecular formula C₁₂H₁₂N₃O₂S (calculated m/z: 278.07). Elemental analysis aligns with theoretical values (e.g., C: 59.09%, H: 4.46%, N: 20.67%).

Challenges and Practical Considerations

Q & A

Q. What are the standard methods for synthesizing (E)-2-((2-(4-methylthiazol-2-yl)hydrazono)methyl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of a hydrazine derivative (e.g., 4-methylthiazol-2-ylhydrazine) with a phenolic aldehyde under acidic or alkaline conditions. Key variables include solvent choice (methanol, ethanol), temperature (reflux at 65–80°C), and catalysts (HCl or NaOH). Optimization involves monitoring reaction progress via TLC and adjusting molar ratios of reactants (1:1 stoichiometry is common). Post-synthesis purification by recrystallization in methanol or column chromatography ensures high purity (>99%, validated by HPLC) .

Q. Which analytical techniques are critical for characterizing this hydrazone derivative?

Essential techniques include:

- Spectroscopy : IR (to confirm C=N and O-H stretches at ~1600 cm⁻¹ and ~3200 cm⁻¹, respectively) , UV-Vis (absorption bands at 254–375 nm indicating π→π* transitions) , and NMR (¹H/¹³C for confirming E-configuration and substituent positions) .

- Elemental analysis : CHNS data to verify molecular formula .

- Purity assessment : HPLC with retention time consistency and water content analysis via Karl Fischer titration (<0.5% moisture) .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking validate the compound’s biological activity?

Quantitative Structure-Activity Relationship (QSAR) models predict mutagenicity and toxicity by averaging outputs from multiple algorithms (e.g., TEST software). Molecular docking identifies binding affinities to biological targets (e.g., microbial enzymes). For example, hydrazone derivatives have shown affinity for bacterial DNA gyrase in docking studies, correlating with experimental antimicrobial data .

Q. What experimental strategies address contradictions between theoretical predictions and observed bioactivity?

Discrepancies may arise from solvent effects, stereochemistry, or impurities. Mitigation includes:

Q. How can mechanistic insights into the compound’s biological activity be obtained?

Techniques include:

Q. What stability challenges arise during storage, and how are they addressed?

Hydrazones are prone to hydrolysis and oxidation. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (using desiccants) are critical. HPLC and IR track degradation products, while lyophilization improves shelf life .

Methodological and Experimental Design Questions

Q. How do substituents on the thiazole or phenol rings influence bioactivity?

Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) on the phenyl or thiazole rings. Activity trends are analyzed via biological assays (e.g., antimicrobial, anticancer) and correlated with Hammett constants or computational descriptors (e.g., logP) .

Q. What troubleshooting steps are recommended for low reaction yields?

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.